molecular formula C17H20FNO2 B1271675 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine CAS No. 355381-88-3

2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine

Cat. No.: B1271675
CAS No.: 355381-88-3
M. Wt: 289.34 g/mol
InChI Key: UHTURDCFJINENS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine is an organic compound that features a phenethylamine backbone substituted with a 3,4-dimethoxyphenyl group and a 3-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 3-fluorobenzylamine.

    Reductive Amination: The key step involves the reductive amination of 3,4-dimethoxybenzaldehyde with 3-fluorobenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be necessary to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms might be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
  • 2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine
  • 2-(3,4-Dimethoxyphenyl)-N-(3-chlorobenzyl)ethanamine

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxyphenyl group also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-20-16-7-6-13(11-17(16)21-2)8-9-19-12-14-4-3-5-15(18)10-14/h3-7,10-11,19H,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTURDCFJINENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366340
Record name 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355381-88-3
Record name 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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